4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

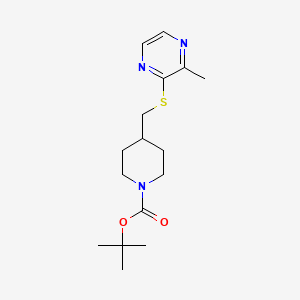

Chemical Structure and Properties The compound 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: Not explicitly provided; MDL: MFCD21099287) has the molecular formula C₁₅H₂₃N₃O₂S and a molecular weight of 309.43 g/mol (calculated). Its structure comprises a piperidine ring protected by a tert-butyl carbamate group at the 1-position and a 3-methylpyrazine moiety linked via a sulfanylmethyl (-SCH₂-) group at the 4-position of the piperidine . Key features include:

- Tert-butyl carbamate: Enhances stability and solubility in organic solvents.

- 3-Methylpyrazine: A nitrogen-rich heterocycle that may participate in hydrogen bonding or π-π interactions.

Synthetic Relevance

This compound is likely an intermediate in medicinal chemistry, as tert-butyl carbamates are commonly used as protecting groups for amines in drug synthesis. Deprotection (e.g., via HCl) would yield a secondary amine for further functionalization .

Properties

Molecular Formula |

C16H25N3O2S |

|---|---|

Molecular Weight |

323.5 g/mol |

IUPAC Name |

tert-butyl 4-[(3-methylpyrazin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H25N3O2S/c1-12-14(18-8-7-17-12)22-11-13-5-9-19(10-6-13)15(20)21-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3 |

InChI Key |

GXZYGEUYTOYHRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1SCC2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized through the condensation of appropriate aldehydes and amines under controlled conditions.

Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halomethyl derivative of the pyrazine.

Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations on Piperidine/Piperazine Scaffolds

The following table summarizes key structural differences and inferred properties:

Key Structural and Functional Differences

In contrast, compounds like 4-(morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester feature a sulfonyl (-SO₂-) group, which is more electron-withdrawing and resistant to nucleophilic attack . Amino-linked derivatives (e.g., from ) may exhibit higher basicity, influencing solubility and bioavailability .

Heterocycle Variations: Pyrazine (target compound) vs. Pyrazole () introduces a five-membered ring with a bromine atom, enabling halogen bonding or cross-coupling reactions .

Functional Group Impact: Sulfanylmethyl vs. Sulfonyl: Thioethers (target compound) are less polar than sulfonamides, affecting membrane permeability. Sulfonamides (e.g., ) may enhance binding to charged enzymatic pockets .

Biological Activity

4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperidine ring, a pyrazine moiety, and a tert-butyl ester group, which together may confer specific interactions with biological targets. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is with a molecular weight of approximately 308.44 g/mol. The structural complexity of this compound allows for various interactions within biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exhibit notable antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially through mechanisms involving enzyme inhibition or disruption of cellular processes.

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Studies have shown that it may interact with specific molecular targets involved in cancer cell proliferation and survival. The mechanism of action is believed to involve modulation of signaling pathways critical for tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Modulation of cancer cell signaling pathways |

The exact mechanisms by which 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:

- Modulate Enzyme Activity : Interaction with key enzymes involved in metabolic pathways could lead to altered cellular responses.

- Receptor Binding : The compound may bind to specific receptors, influencing downstream signaling cascades critical for various physiological processes.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester:

- Study on Anticancer Activity : A study evaluated the efficacy of structurally similar compounds in inhibiting cancer cell lines, revealing significant antiproliferative effects against various types of tumors .

- Enzyme Interaction Studies : High-throughput screening methods have been employed to identify potential interactions between this compound and key enzymes associated with disease states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.